5-alpha-Androst-16-en-3-alpha-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-alpha-Androst-16-en-3-alpha-ol typically involves the reduction of androstenone. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .
Industrial Production Methods: : Industrial production of this compound may involve biotechnological methods, including microbial transformation of sterols or chemical synthesis from steroid precursors. The specific methods and conditions can vary depending on the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: : 5-alpha-Androst-16-en-3-alpha-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androstenone.
Reduction: The compound can be reduced to form other androstane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Oxidation: Androstenone
Reduction: Androstane derivatives
Substitution: Various substituted androstenes
Scientific Research Applications
5-alpha-Androst-16-en-3-alpha-ol has a wide range of applications in scientific research:
Mechanism of Action
5-alpha-Androst-16-en-3-alpha-ol acts as a positive allosteric modulator of GABA(A) receptors. This action enhances the effects of GABA, leading to anxiolytic and antidepressant effects. The compound’s high volatility and lipophilicity make it well-suited as a pheromone .
Comparison with Similar Compounds
Similar Compounds
3-beta-Androstenol (5-alpha-Androst-16-en-3-beta-ol): Another stereoisomer with similar pheromone properties.
Androstenone (5-alpha-Androst-16-en-3-one): A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: : 5-alpha-Androst-16-en-3-alpha-ol is unique due to its specific hydroxyl group configuration, which contributes to its distinct biological activity and pheromone properties .
Properties
Molecular Formula |
C19H30O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(10S,13R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13?,14?,15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
KRVXMNNRSSQZJP-JRQDRJMYSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4[C@@]3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.